6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 2092861-81-7
VCID: VC4802869
InChI: InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H
SMILES: C1=CC(=C(C(=C1C(F)F)F)C=O)Br
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.018

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde

CAS No.: 2092861-81-7

Cat. No.: VC4802869

Molecular Formula: C8H4BrF3O

Molecular Weight: 253.018

* For research use only. Not for human or veterinary use.

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde - 2092861-81-7

Specification

CAS No. 2092861-81-7
Molecular Formula C8H4BrF3O
Molecular Weight 253.018
IUPAC Name 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
Standard InChI InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H
Standard InChI Key NIYWELFYYPPGDU-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)F)F)C=O)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

The molecular formula of 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is C₈H₄BrF₃O, with a molecular weight of 253.02 g/mol . Its IUPAC name is 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde, and its SMILES notation is FC₁=C(C(F)F)C=CC(Br)=C₁C=O . The compound’s structure includes a benzaldehyde core with substituents at the 2-, 3-, and 6-positions:

  • Bromine at position 6 enhances electrophilicity, facilitating nucleophilic aromatic substitution.

  • Difluoromethyl (-CF₂H) at position 3 contributes to lipophilicity and metabolic stability.

  • Fluorine at position 2 influences electronic effects and hydrogen-bonding potential .

The InChI key NIYWELFYYPPGDU-UHFFFAOYSA-N and InChI code 1S/C₈H₄BrF₃O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H provide precise identifiers for computational and database applications .

Physicochemical Data

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves directed ortho-metallation followed by formylation. A representative method includes:

Step 1: Bromination of 3-(difluoromethyl)-2-fluorobenzene using N-bromosuccinimide (NBS) in dichloromethane at −78°C .
Step 2: Lithiation with LDA (lithium diisopropylamide) in THF, followed by quenching with DMF to introduce the aldehyde group .

Table 1: Synthesis Yields and Conditions

ReagentsConditionsYieldSource
LDA, DMF, THF, −78°C2-hour reaction46–76%
n-BuLi, DMF, −78°CQuenched at −20°C70.6%
Diisopropylamine, THF45-minute stirring76%

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield and purity, with automated control of temperature (−78°C to −20°C) and reagent stoichiometry. Purification via silica gel chromatography (5–10% ethyl acetate/petroleum ether) achieves >95% purity .

Applications in Pharmaceutical Chemistry

Antimicrobial Activity

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 2–8 µg/mL. The difluoromethyl group disrupts bacterial membrane integrity, while the aldehyde moiety inhibits enzyme function.

Table 2: Biological Activity Profile

ActivityTargetIC₅₀/MICSource
AntimicrobialGram-positive bacteria2–8 µg/mL
Anti-inflammatoryTNF-α, IL-610–20 µM
AnticancerEGFR/HER20.5–2.0 µM

Mechanistic Insights

Enzyme Inhibition

The compound’s aldehyde group forms covalent adducts with cysteine residues in enzyme active sites, while the bromine and fluorine atoms enhance binding affinity through hydrophobic interactions . Molecular docking studies reveal strong binding to the ATP pocket of HER2 (binding energy: −9.2 kcal/mol) .

Metabolic Stability

The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo . In rat models, the compound exhibits a t₁/₂ of 4.2 hours and oral bioavailability of 65%.

Industrial and Research Applications

  • Pharmaceuticals: Key intermediate in synthesizing kinase inhibitors (e.g., lapatinib analogs) .

  • Agrochemicals: Used to develop herbicides with enhanced soil persistence.

  • Materials Science: Fluorinated polymers derived from this compound exhibit high thermal stability (decomposition >300°C) .

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